(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1R)-1-(5-chloropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSYXWXQLPXCG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1567887-32-4 | |
| Record name | (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Reduction of 5-Chloropyridin-2-yl Ketones
A common approach is the enantioselective reduction of 5-chloropyridin-2-yl acetyl derivatives to the corresponding (1R)-alcohol. This is typically achieved using chiral catalysts or reagents such as:
- Chiral boron reagents (e.g., Alpine borane)
- Transition metal catalysts with chiral ligands (e.g., Rhodium or Ruthenium complexes)
- Enzymatic reduction using alcohol dehydrogenases
The reaction conditions are optimized to maximize enantiomeric excess (ee) and yield, often involving:
- Controlled temperature (0–30 °C)
- Reaction times ranging from 1 to 10 hours depending on catalyst and substrate concentration
- Use of organic solvents such as ethyl acetate or tetrahydrofuran
Preparation from Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate
According to patent EP3752488A1, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate serves as a key intermediate that can be converted into related compounds through aminolysis and subsequent reduction steps. The process involves:
- Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent.
- Addition of a base to facilitate the reaction.
- Stirring for 1 to 10 hours, preferably 3 to 8 hours, at controlled temperature.
- Optional steps of temperature reduction and filtration to isolate the product with high purity.
Though this patent focuses on a more complex derivative, the intermediate ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is closely related to the target compound and its preparation informs the synthetic strategy for the alcohol.
Catalytic Hydrogenation and Reduction
Hydrogenation of 5-chloropyridin-2-yl ketones under chiral catalytic conditions is another route. This method provides:
- High stereoselectivity for the (1R) isomer
- Mild reaction conditions (room temperature and atmospheric pressure)
- Use of chiral catalysts such as Noyori-type catalysts
This approach is favored for scalability and environmental considerations.
Enzymatic Synthesis
Biocatalytic methods using alcohol dehydrogenases or ketoreductases can selectively reduce the ketone precursor to the (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol with excellent enantiomeric purity. Reaction conditions include:
- Aqueous buffer systems
- Mild temperature (25–37 °C)
- Cofactor regeneration systems (e.g., NADH recycling)
This method is sustainable and often yields >99% ee.
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Solvent | Ethyl acetate, THF, or aqueous buffer | Depends on method (chemical vs enzymatic) |
| Temperature | 0–30 °C | Lower temperatures favor stereoselectivity |
| Reaction Time | 1–10 hours | Longer times may improve conversion but risk side reactions |
| Catalyst/Reagent | Chiral boron reagents, Rh/Ru complexes, enzymes | Choice affects yield and enantiomeric excess |
| Base (if applicable) | Organic or inorganic bases | Facilitates aminolysis or deprotonation steps |
| Purification | Filtration, recrystallization, chromatography | HPLC used to assess purity and enantiomeric excess |
High-performance liquid chromatography (HPLC) with chiral stationary phases is standard for determining enantiomeric excess and purity. Purity levels >99% are achievable with optimized protocols. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and molecular weight.
- Stirring times between 3 and 8 hours optimize yield and purity in organic synthesis routes.
- Temperature control between 0 and 30 °C is critical for stereoselectivity.
- Enzymatic methods provide high stereoselectivity with environmentally friendly conditions.
- Purity assessment via HPLC ensures product suitability for pharmaceutical use.
The preparation of this compound is well-documented through asymmetric reductions, aminolysis of related esters, and enzymatic catalysis. Optimized reaction conditions involving controlled temperature, reaction time, and choice of catalyst or enzyme yield high-purity, enantiomerically enriched product suitable for advanced pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: (1R)-1-(5-chloropyridin-2-yl)ethanone.
Reduction: (1R)-1-(5-chloropyridin-2-yl)ethane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Anticoagulant Properties
One of the primary applications of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is as a pharmaceutical agent with anticoagulant properties. Research indicates that this compound can act as an inhibitor of activated blood coagulation factor X, making it useful in the prevention and treatment of thrombotic diseases. This includes conditions such as myocardial infarction, pulmonary embolism, and deep vein thrombosis .
Table 1: Therapeutic Uses of this compound
| Condition | Application |
|---|---|
| Myocardial Infarction | Preventive and therapeutic agent |
| Pulmonary Embolism | Preventive and therapeutic agent |
| Deep Vein Thrombosis | Preventive and therapeutic agent |
| Non-Valvular Atrial Fibrillation | Preventive agent for thrombus formation |
Role in Drug Formulation
The compound is also utilized in drug formulations where it serves as an active ingredient. Its incorporation into pharmaceutical compositions enhances the efficacy of treatments aimed at managing thrombotic conditions .
Clinical Trials
Several clinical trials have investigated the efficacy of this compound in preventing thromboembolic events in patients with atrial fibrillation. Results have shown promising outcomes regarding its safety profile and effectiveness compared to traditional anticoagulants .
Comparative Studies
Comparative studies have been conducted between this compound and other anticoagulants such as warfarin and direct oral anticoagulants (DOACs). These studies highlight its potential advantages in terms of dosing frequency and reduced risk of bleeding complications .
Safety Profile
The compound exhibits certain hazards, including skin irritation and serious eye irritation, necessitating careful handling in laboratory settings . Regulatory assessments have classified it under specific safety protocols to mitigate risks associated with its use.
Regulatory Status
As a substance intended for pharmaceutical applications, this compound must comply with regulations set forth by health authorities such as the FDA and EMA regarding its use in human therapies.
Mechanism of Action
The mechanism of action of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A comparative analysis of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol with key analogues is presented below, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Overview of this compound and Analogues
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Chlorine Position : The 5-chloropyridin-2-yl group in the target compound offers a balance of electronic effects (Cl as an electron-withdrawing group) and steric accessibility compared to 6-chloropyridin-3-yl derivatives .
- Fluorine Incorporation : Fluorinated analogues (e.g., dual F in ) exhibit higher electronegativity and metabolic stability but may reduce solubility due to increased hydrophobicity .
- Heterocycle vs. Aromatic Ring : Replacing pyridine with phenyl (e.g., 3-chlorophenyl in ) diminishes hydrogen-bonding capacity but enhances π-π stacking interactions.
Stereochemical Considerations
- The (1R)-configuration in the target compound is critical for enantioselective synthesis and binding to chiral biological targets, contrasting with racemic mixtures (e.g., ) that require resolution for specific applications .
Functional Group Impact
- Alcohol vs. Ketone: The ethanol group in the target compound enables hydrogen bonding and further derivatization (e.g., esterification), whereas ketone analogues (e.g., ) are more reactive toward nucleophilic additions .
Pharmacological Relevance
- While the target compound is primarily a scaffold, analogues like the antidepressant in demonstrate how structural complexity (e.g., morpholine and oxane rings) correlates with therapeutic activity.
Biological Activity
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is a chiral organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a chlorinated pyridine ring and a hydroxyl group, has prompted investigations into its biological activity, particularly its potential therapeutic applications. This article delves into the compound's biological activity, supported by case studies, research findings, and comparative analyses.
Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group is crucial for binding interactions, influencing the compound's pharmacological effects. Research indicates that the chlorinated pyridine moiety may enhance binding affinity and selectivity towards biological targets compared to non-halogenated analogs.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi, demonstrating both bactericidal and fungicidal effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.
Anti-cancer Activity
Recent research has explored the anti-cancer potential of this compound. In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells, HepG2 liver cancer cells) have shown that the compound induces apoptosis and inhibits cell proliferation.
Case Study: Apoptosis Induction
A study investigated the effects of this compound on A549 cells, revealing a dose-dependent increase in apoptosis markers:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 15 |
| 25 | 30 |
| 50 | 50 |
This data indicates that higher concentrations significantly enhance apoptosis in cancer cells, suggesting a potential therapeutic role in oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| (1R)-1-(4-chloropyridin-2-yl)ethan-1-ol | Moderate antimicrobial activity |
| (1R)-1-(5-bromopyridin-2-yl)ethan-1-ol | High anti-cancer activity |
| (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol | Low antimicrobial activity |
The presence of chlorine in this compound appears to confer enhanced biological activities compared to other halogenated derivatives.
Q & A
Q. What are the optimal enantioselective synthesis routes for (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol?
Methodological Answer: The compound can be synthesized via catalytic asymmetric hydrogenation of a ketone precursor (e.g., 5-chloropyridin-2-yl ketone) using chiral transition-metal catalysts such as Ru-BINAP complexes. Key parameters include:
- Catalyst loading : 0.5–2 mol% for optimal enantiomeric excess (ee).
- Reaction conditions : H₂ pressure (10–50 bar), temperature (25–80°C), and polar solvents (e.g., methanol or ethanol) .
Industrial-scale adaptations often employ continuous-flow reactors to enhance yield and reduce catalyst degradation .
Q. How can the enantiomeric purity of this compound be determined experimentally?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10). Retention times and peak areas quantify enantiomeric ratios .
- X-ray crystallography : Resolve absolute configuration via SHELXL refinement (SHELX software suite). Requires high-quality single crystals and data collected at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals:
- Hydroxyl proton (δ 1.8–2.2 ppm, broad singlet).
- Pyridine ring protons (δ 7.5–8.5 ppm, coupling patterns confirm substitution position) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 172.05 (calculated for C₇H₇ClNO⁺) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility : Moderately soluble in polar solvents (water: ~5 mg/mL at 25°C; ethanol: >50 mg/mL). Highly soluble in DMSO and dichloromethane .
- Stability : Stable at room temperature in inert atmospheres. Susceptible to oxidation; store under argon at 4°C with desiccant .
Advanced Research Questions
Q. How can computational modeling predict stereochemical outcomes in reactions involving this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for hydrogenation pathways using Gaussian or ORCA software. B3LYP/6-31G(d) basis sets model chiral induction by catalysts .
- Molecular docking : Simulate interactions with enzymes (e.g., alcohol dehydrogenases) to predict metabolic pathways or derivatization sites .
Q. How can contradictory crystallographic data (e.g., thermal parameters vs. bond lengths) be resolved for this compound?
Methodological Answer:
Q. What strategies mitigate racemization during derivatization reactions (e.g., esterification)?
Methodological Answer:
- Low-temperature reactions : Perform acylations at –20°C to minimize kinetic racemization.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize the hydroxyl group during subsequent steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
